molecular formula C13H14FN5 B7731306 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-fluorophenyl)guanidine

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-fluorophenyl)guanidine

Cat. No.: B7731306
M. Wt: 259.28 g/mol
InChI Key: ICOUGUQUSJHRMY-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-fluorophenyl)guanidine is a chemical compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a guanidine moiety attached to a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-fluorophenyl)guanidine typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 2-fluorobenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The resulting intermediate is then treated with a suitable base, such as triethylamine, to yield the desired guanidine compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-fluorophenyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine or phenyl rings.

    Reduction: Reduced forms of the guanidine or pyrimidine moieties.

    Substitution: Substituted phenyl derivatives where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-fluorophenyl)guanidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-fluorophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-pyrimidinol: A related compound with similar structural features but lacking the guanidine and fluorophenyl groups.

    2-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide: Another compound with a similar pyrimidine core but different substituents.

Uniqueness

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-fluorophenyl)guanidine is unique due to the presence of both the guanidine and fluorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-fluorophenyl)guanidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The guanidine moiety, along with the pyrimidine and fluorophenyl groups, contributes to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula C13H14FN5\text{Molecular Formula C}_{13}\text{H}_{14}\text{F}\text{N}_{5}

The compound features a pyrimidine ring substituted at the 4 and 6 positions with methyl groups and a guanidine moiety attached to a fluorophenyl group. This unique structure may influence its interaction with biological targets.

The mechanism of action for this compound involves its binding to specific receptors or enzymes, modulating their activity. Research indicates that guanidine derivatives often act as inhibitors or modulators in various biochemical pathways, including:

  • Antiinflammatory pathways : By inhibiting pro-inflammatory mediators.
  • CNS activity : Potential effects on neurotransmitter systems.
  • Anticancer properties : Inducing apoptosis or inhibiting tumor growth.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Below is a summary of key findings:

Activity Description References
AnticancerExhibited cytotoxic effects against several cancer cell lines.
Anti-inflammatoryDemonstrated the ability to reduce inflammation in animal models.
CNS effectsPotential modulation of neurotransmitter systems; further studies needed for clarity.
Enzyme inhibitionInhibition of specific enzymes linked to disease pathways (e.g., NO synthase).

Case Studies

Several studies have investigated the biological activity of guanidine derivatives similar to this compound:

  • Anticancer Activity :
    • A study demonstrated that certain guanidine derivatives showed significant cytotoxicity against breast and lung cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways .
  • Anti-inflammatory Effects :
    • Research indicated that compounds with similar structures could effectively inhibit the production of inflammatory cytokines in vitro and in vivo, suggesting potential therapeutic applications in chronic inflammatory diseases .
  • CNS Activity :
    • Investigations into the neuropharmacological properties revealed that some guanidine derivatives might influence serotonin and dopamine pathways, warranting further exploration for neuropsychiatric disorders .

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(2-fluorophenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-6-4-3-5-10(11)14/h3-7H,1-2H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOUGUQUSJHRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524057-24-7
Record name Guanidine, N-(4,6-dimethyl-2-pyrimidinyl)-N′-(2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524057-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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